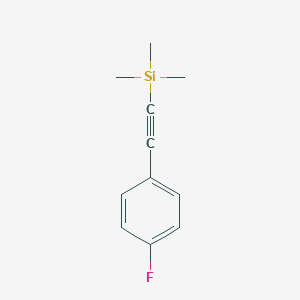

(4-Fluorophenylethynyl)trimethylsilane

Description

Contextualization within Organofluorine and Organosilicon Chemistry

The study of (4-Fluorophenylethynyl)trimethylsilane is rooted in two dynamic fields: organofluorine and organosilicon chemistry. The incorporation of fluorine into organic molecules is a powerful strategy for modulating their physical, chemical, and biological properties. rsc.org Fluorine's high electronegativity can influence a molecule's reactivity, conformational preference, and metabolic stability. rsc.orgacs.org In medicinal chemistry, the presence of a fluorine atom can enhance biological activity and serve as a recognition element for enzymes, aiding in the design of targeted therapeutics. nih.gov The applications of fluorinated compounds extend to materials science, where they are used in products like liquid crystal displays. rsc.org

Simultaneously, this compound is a member of the alkynylsilane family within organosilicon chemistry. Alkynylsilanes are distinguished by the direct bond between a silicon atom and an sp-hybridized carbon of an alkyne. nih.gov This arrangement is not merely a structural curiosity; it imparts unique reactivity to the molecule. The silicon group, typically a trimethylsilyl (B98337) (TMS) group, serves as a robust protecting group for the terminal alkyne, but it also influences the regioselectivity of reactions at the triple bond and can be transformed into other functional groups, making it a highly versatile synthetic tool. nih.govgelest.com

Significance of the Fluorinated Phenylacetylene (B144264) Moiety in Synthesis

The fluorinated phenylacetylene structure is a valuable synthon, or building block, for creating more complex molecules. Its primary utility is demonstrated in cross-coupling reactions, most notably the Sonogashira coupling. wikipedia.orgorganic-chemistry.org This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a process catalyzed by palladium and copper complexes. wikipedia.org In this context, this compound can be deprotected to reveal the terminal alkyne, 4-fluorophenylacetylene, which can then be coupled with various partners.

Alternatively, the TMS-protected compound itself can be used in coupling reactions. The Sonogashira reaction is foundational to the synthesis of a wide array of compounds, including pharmaceuticals and organic materials. wikipedia.org For instance, similar coupling strategies have been instrumental in preparing precursors to BACE-1 inhibitors for Alzheimer's disease research, where fluorinated aryl groups are incorporated to enhance potency and central nervous system penetration. acs.org The presence of the fluorine atom in the phenylacetylene unit is often a deliberate design choice to improve the pharmacokinetic or material properties of the final product. nih.gov

Role of the Trimethylsilyl Protecting Group in Alkyne Chemistry

The trimethylsilyl (TMS) group is one of the most common and effective protecting groups for terminal alkynes. nih.govgelest.com The acidic proton of a terminal alkyne would otherwise interfere with many important synthetic transformations, such as reactions involving Grignard reagents or organolithium compounds. tandfonline.com The TMS group replaces this acidic proton, rendering the alkyne terminus inert to such reagents. tandfonline.com

A key advantage of the TMS group is its stability under a variety of reaction conditions, including the widely used Sonogashira cross-coupling reaction. nih.govgelest.comgelest.com This allows chemists to perform reactions elsewhere in the molecule without disturbing the alkyne. gelest.com For example, a molecule with multiple reactive sites, such as 1-bromo-4-iodobenzene, can be selectively coupled at the more reactive iodide position with a TMS-protected alkyne while the bromide remains untouched. wikipedia.org

Furthermore, the TMS group can be removed under mild and specific conditions, a process known as desilylation or deprotection. nih.gov This selective removal is crucial for multi-step syntheses. Common methods for deprotection include treatment with fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF) or bases such as potassium carbonate in methanol. nih.govgelest.com The choice of reagent allows for selective deprotection; for instance, a TMS group can be cleaved while a bulkier triisopropylsilyl (TIPS) group on another alkyne remains intact. gelest.comorganic-chemistry.org This orthogonality is a cornerstone of modern synthetic strategy. The steric and electronic effects of the TMS group can also be exploited to control the selectivity of certain reactions, such as in the titanium-catalyzed synthesis of multisubstituted pyrroles. nih.gov

Table 2: Common Reagents for Trimethylsilyl Alkyne Deprotection

| Reagent(s) | Typical Conditions | Selectivity Notes |

|---|---|---|

| Tetrabutylammonium fluoride (TBAF) | THF, often at low temperatures | Highly effective; can be used for more hindered silanes. gelest.comccspublishing.org.cn |

| Potassium carbonate (K₂CO₃) | Methanol (MeOH) | Mild conditions, suitable for many substrates. nih.govgelest.com |

| Silver nitrate (B79036) (AgNO₃) | Catalytic amounts | Allows for chemoselective deprotection in the presence of other silyl (B83357) ethers. organic-chemistry.orgresearchgate.net |

| Sodium ascorbate (B8700270) / Copper sulphate | - | An efficient and non-toxic method for TMS cleavage. eurjchem.com |

This table summarizes common deprotection methods discussed in the cited literature.

An in-depth examination of the synthetic routes leading to this compound and its derivatives reveals a landscape rich with catalytic methodologies. This article focuses exclusively on the key synthetic strategies employed for this class of compounds, detailing palladium-catalyzed cross-coupling reactions, copper-catalyzed transformations, and the synthesis of related aryne precursors.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-fluorophenyl)ethynyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FSi/c1-13(2,3)9-8-10-4-6-11(12)7-5-10/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXYWQKYSSVZNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408345 | |

| Record name | (4-Fluorophenylethynyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130995-12-9 | |

| Record name | (4-Fluorophenylethynyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Fluorophenylethynyl)trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms

Desilylation Reactions

The trimethylsilyl (B98337) group in (4-Fluorophenylethynyl)trimethylsilane serves as a protecting group for the terminal alkyne. Its removal, or desilylation, is a crucial step in many synthetic pathways, unmasking the reactive terminal alkyne for further transformations.

Fluoride (B91410) ions are highly effective for the cleavage of the silicon-carbon bond in silylalkynes. Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) are commonly employed for this purpose due to their solubility in organic solvents. commonorganicchemistry.comorgsyn.org The high affinity of fluorine for silicon drives the reaction, forming a stable silicon-fluoride bond and liberating the terminal alkyne. fiveable.me

The mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom of the trimethylsilyl group. fiveable.me This process leads to the formation of a transient pentacoordinate silicon intermediate, which then fragments to yield the terminal alkyne and trimethylsilyl fluoride. The reaction is typically fast and efficient, proceeding under mild conditions. organic-chemistry.org The use of TBAF provides a soluble source of fluoride ions, making it a preferred reagent over less soluble inorganic fluorides. commonorganicchemistry.com

| Reagent | Solvent | Conditions | Outcome |

| Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Room Temperature | Efficient cleavage of the Si-C bond to yield 1-ethynyl-4-fluorobenzene. |

| Potassium Fluoride (KF) / Methanol | Methanol | Room Temperature | Can result in the deprotection of the trimethylsilyl moiety. rsc.org |

The primary application of desilylation of this compound is the in situ or isolated generation of 1-ethynyl-4-fluorobenzene. This terminal alkyne is a valuable building block in organic synthesis, particularly in the construction of more complex molecules. The trimethylsilyl group acts as a protecting group, allowing for reactions at other sites of a molecule without affecting the alkyne. nih.gov Subsequent deprotection then reveals the terminal alkyne for further reactions such as coupling or cycloadditions. stackexchange.com

The fluoride-mediated desilylation allows for the controlled release of the terminal alkyne at a desired stage in a multi-step synthesis. fiveable.me This strategy is fundamental in the synthesis of pharmaceuticals and functional materials where the precise introduction of an ethynyl-aryl moiety is required.

Cycloaddition Reactions

The carbon-carbon triple bond in this compound is a key functional group that readily participates in various cycloaddition reactions, leading to the formation of diverse heterocyclic structures.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov In this reaction, the terminal alkyne, often generated in situ from this compound via desilylation, reacts with an organic azide in the presence of a copper(I) catalyst. nih.gov

The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner. beilstein-journals.org This process is highly reliable and proceeds under mild conditions, tolerating a wide range of functional groups. glenresearch.com The resulting 1,2,3-triazole ring is a stable and versatile linker in various chemical applications. nih.gov

| Reactants | Catalyst | Conditions | Product |

| This compound (after desilylation), Organic Azide | Copper(I) source (e.g., CuSO₄/sodium ascorbate) | Mild, often aqueous/organic solvent mixtures | 1-(4-fluorophenyl)-4-substituted-1H-1,2,3-triazole |

Beyond the CuAAC reaction, the alkyne moiety of this compound can participate in a variety of [3+2] cycloaddition reactions with different 1,3-dipoles to form five-membered heterocyclic rings.

Triazoles: In addition to the copper-catalyzed reaction, thermal Huisgen 1,3-dipolar cycloadditions with azides can yield a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles, although this method is less regioselective. wikipedia.org

Pyrroles: The reaction of this compound with certain nitrile ylides or related 1,3-dipoles can lead to the formation of substituted pyrroles. nih.govnih.gov These reactions often proceed through the generation of an intermediate ylide which then undergoes a cycloaddition with the alkyne. nih.gov

Pyrrolidines: Pyrrolidine rings can be synthesized through various methods, including [3+2] cycloadditions of azomethine ylides with alkenes. nih.gov While direct cycloaddition with silylalkynes to form pyrrolidines is less common, the functionalized products from other cycloadditions can serve as precursors for pyrrolidine synthesis. rsc.orgresearchgate.net

| 1,3-Dipole | Heterocyclic Product |

| Azide | 1,2,3-Triazole nih.gov |

| Nitrile Ylide | Pyrrole nih.gov |

| Azomethine Ylide | Precursor to Pyrrolidines nih.gov |

Gold catalysts have emerged as powerful tools for the activation of alkynes towards nucleophilic attack. In the context of silyl-substituted alkynes like this compound, gold catalysis can facilitate unique transformations. A photosensitizer-free, visible light-mediated gold-catalyzed cis-difunctionalization reaction has been developed for silyl-substituted alkynes. rsc.org This reaction demonstrates excellent regioselectivity and functional group compatibility, leading to the formation of silyl-substituted quinolizinium derivatives. rsc.org Gold-catalyzed hydroarylation reactions also represent an important class of transformations for alkynes, allowing for the addition of an arene C-H bond across the triple bond. beilstein-journals.orgresearchgate.netnih.gov

| Catalyst | Reaction Type | Product |

| Gold(I) complexes | cis-Difunctionalization | Silyl-substituted quinolizinium derivatives rsc.org |

| Gold(I)/Gold(III) complexes | Hydroarylation | Aryl-substituted alkenes beilstein-journals.orgresearchgate.net |

Electrophilic and Nucleophilic Reactions of the Alkyne Moiety

The electron-rich π-system of the alkyne in this compound is susceptible to attack by electrophiles. The presence of the electron-withdrawing 4-fluorophenyl group and the silicon-carbon bond influences the regioselectivity and reactivity of these transformations.

The carbon-carbon triple bond of this compound can undergo oxidative cleavage under strong oxidizing conditions. The specific products formed are dependent on the reagents and reaction conditions employed. For internal alkynes, oxidation typically leads to the formation of two carboxylic acids. In the case of terminal alkynes, a carboxylic acid and carbon dioxide are produced. While reactions of alkynes with reagents like osmium tetroxide (OsO₄) and peroxyacids are known, they often result in complex product mixtures.

A common method for the oxidative cleavage of alkynes is ozonolysis, followed by a workup with water. This reaction breaks the triple bond completely. Another powerful oxidizing agent is potassium permanganate (KMnO₄), which, under neutral or acidic conditions, can also cleave the alkyne. Under carefully controlled conditions, it is sometimes possible to oxidize an alkyne to a 1,2-diketone without cleaving the carbon-carbon bond.

| Oxidizing Agent | Typical Product(s) for Internal Alkynes | Notes |

|---|---|---|

| Ozone (O₃), followed by H₂O | Carboxylic Acids (R-COOH + R'-COOH) | Results in complete cleavage of the C≡C bond. |

| Potassium Permanganate (KMnO₄), heat | Carboxylic Acids (R-COOH + R'-COOH) | Cleavage of the C≡C bond. |

| Potassium Permanganate (KMnO₄), neutral, cold | 1,2-Diketone (Dione) | Oxidation without C-C bond cleavage. |

The alkyne moiety in this compound can be fully or partially reduced. The choice of catalyst and reaction conditions determines the final product, which can be an alkane, a cis-alkene, or a trans-alkene.

Complete reduction to the corresponding alkane, (4-fluorophenethyl)trimethylsilane, is typically achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) with hydrogen gas (H₂). This process involves the addition of two equivalents of H₂ across the triple bond.

Partial reduction, or semi-reduction, to an alkene is a more nuanced transformation. The use of a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline), results in the syn-addition of one equivalent of H₂, yielding the corresponding cis-alkene. youtube.com Conversely, reduction with sodium metal in liquid ammonia at low temperatures leads to the anti-addition of hydrogen, selectively forming the trans-alkene. Another method for semi-reduction involves the use of formic acid as a reductant with a palladium catalyst, which can be tuned to produce either cis- or trans-alkenes. organic-chemistry.org

Hydrosilylation, the addition of a silicon-hydride bond across the triple bond, is another important reduction reaction for alkynes, catalyzed by transition metals. researchgate.net

| Reagent/Catalyst | Product Type | Stereochemistry |

|---|---|---|

| H₂, Palladium on Carbon (Pd/C) | Alkane | N/A |

| H₂, Lindlar's Catalyst | Alkene | cis (Z-isomer) youtube.com |

| Sodium (Na) in liquid Ammonia (NH₃) | Alkene | trans (E-isomer) |

| Hydrosilanes (e.g., HSiCl₃) with catalyst | Vinylsilane | Varies with catalyst and conditions. researchgate.net |

The trimethylsilyl (TMS) group in this compound is a versatile functional group that can be readily substituted, a property that is extensively used in organic synthesis.

One of the most common reactions is protodesilylation , which involves the cleavage of the carbon-silicon bond and its replacement with a carbon-hydrogen bond. This transformation effectively removes the TMS protecting group to yield the terminal alkyne, 1-ethynyl-4-fluorobenzene. Protodesilylation can be achieved under mild conditions, often using a fluoride source like tetrabutylammonium fluoride (TBAF) or a base such as potassium carbonate in methanol. researchgate.net

The C-Si bond can also be activated for cross-coupling reactions . In these reactions, the silyl (B83357) group acts as a leaving group, allowing for the formation of a new carbon-carbon bond.

Hiyama Coupling: This is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide. wikipedia.org The C-Si bond of this compound must be activated, typically by a fluoride source, to form a pentacoordinate silicon species that facilitates transmetalation with the palladium catalyst. wikipedia.orgcore.ac.uk A modification known as the Hiyama-Denmark coupling uses organosilanols and does not require a fluoride activator. organic-chemistry.org

Sila-Sonogashira Coupling: While the traditional Sonogashira coupling involves a terminal alkyne, a variation can utilize silylalkynes. researchgate.netgelest.com Under specific conditions that activate the C-Si bond, this compound can couple with aryl or vinyl halides. researchgate.netgelest.com More commonly, however, the TMS group is used as a protecting group during a Sonogashira coupling at another position, and is then removed in a subsequent step. gelest.com

| Reaction Type | Reagents | Transformation |

|---|---|---|

| Protodesilylation | TBAF or K₂CO₃/MeOH | Replaces the -Si(CH₃)₃ group with -H. researchgate.net |

| Hiyama Coupling | Aryl/Vinyl Halide, Pd catalyst, Fluoride source | Couples the fluorophenylethynyl moiety with an aryl/vinyl group. wikipedia.org |

| Sila-Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Activator | Couples the fluorophenylethynyl moiety with an aryl/vinyl group. researchgate.net |

Mechanistic Studies of Transformation Pathways

Understanding the reaction mechanisms of this compound is crucial for controlling reaction outcomes and developing new synthetic methodologies. Mechanistic studies often focus on the role of catalysts in activating the molecule and the sequence of elementary steps that lead to the final product.

Catalytic transformations of silylalkynes like this compound are dominated by transition metal catalysis, particularly with palladium and gold.

Palladium-Catalyzed Cross-Coupling: The mechanisms for the Sonogashira and Hiyama couplings are well-established catalytic cycles.

Sonogashira Coupling Mechanism: This reaction couples a terminal alkyne with an aryl or vinyl halide and typically involves a palladium catalyst and a copper(I) co-catalyst. synarchive.comorganic-chemistry.org The TMS group in this compound would first be removed via protodesilylation to generate the terminal alkyne. The catalytic cycle then proceeds through:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl/vinyl halide (R-X) to form a palladium(II) intermediate.

Transmetalation: The terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide. This species then transfers the alkynyl group to the palladium(II) center, regenerating the copper(I) salt.

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst.

Hiyama Coupling Mechanism: This reaction avoids the use of a terminal alkyne and instead directly uses the organosilane. wikipedia.org The generally accepted mechanism involves:

Oxidative Addition: A palladium(0) catalyst undergoes oxidative addition with the organic halide (Ar¹-X).

Activation and Transmetalation: The organosilane (Ar²-SiR₃) is activated by a fluoride ion or base, forming a hypervalent silicate. This activated species then undergoes transmetalation with the Pd(II)-Ar¹ complex, transferring the Ar² group to the palladium center. wikipedia.orgcore.ac.uk

Reductive Elimination: The two aryl groups reductively eliminate from the palladium center to form the biaryl product (Ar¹-Ar²) and regenerate the Pd(0) catalyst. wikipedia.org

Gold-Catalyzed Reactions: Gold catalysts, particularly gold(I) complexes, are known to be highly effective "alkynophilic" Lewis acids. scispace.com They activate the alkyne moiety towards nucleophilic attack. nih.govacs.org The general mechanism for the hydrofunctionalization of an alkyne with a nucleophile (H-Nu) involves:

π-Activation: The cationic gold(I) catalyst coordinates to the alkyne, forming a π-complex. This coordination increases the electrophilicity of the alkyne. scispace.com

Nucleophilic Attack: A nucleophile attacks one of the alkyne carbons, typically in an anti-fashion, leading to a vinyl-gold intermediate. nih.gov

Protodeauration: The vinyl-gold intermediate is protonated, cleaving the C-Au bond and releasing the final product while regenerating the gold catalyst.

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by providing insight into the rate-determining step and the nature of transition states. wikipedia.org It is defined as the ratio of the reaction rate of a molecule with a lighter isotope (kL) to the rate of the same molecule with a heavier isotope (kH), i.e., KIE = kL/kH. wikipedia.org

Primary KIE: A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. For example, in the protodesilylation of this compound, if the cleavage of a C-H bond from a proton source were the rate-limiting step, one would expect a significant primary KIE (kH/kD > 1) when using a deuterated proton source.

Secondary KIE: A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-determining step. wikipedia.org These effects are typically smaller than primary KIEs and provide information about changes in hybridization or steric environment at the labeled position during the transition state. For instance, if a reaction involving the alkyne moiety of this compound proceeds through a transition state where the hybridization of the alkyne carbons changes from sp to sp², a secondary KIE might be observed if one of the carbons were substituted with ¹³C.

In the context of C-H bond functionalization by transition-metal complexes, deuterium KIE studies are crucial for distinguishing between different mechanistic possibilities. nih.gov For example, a large KIE in a catalytic cycle can indicate that C-H bond cleavage is the rate-determining step. Conversely, the absence of a KIE might suggest that the C-H bond is broken in a fast step before or after the rate-limiting step. wikipedia.org

| Type of KIE | Description | Typical Value (kH/kD) | Mechanistic Implication |

|---|---|---|---|

| Primary | Isotope is at the bond being broken/formed in the rate-determining step. wikipedia.org | > 2 | Indicates that the C-H(D) bond is being cleaved in the rate-limiting step. |

| Secondary | Isotope is not at the bond being broken/formed but is near the reaction center. wikipedia.org | 0.7 - 1.5 | Provides information on changes in hybridization or steric environment at the transition state. wikipedia.org |

| Inverse | Reaction is faster with the heavier isotope. | < 1 | Often indicates a pre-equilibrium step or a transition state that is more sterically crowded than the reactant. rutgers.edu |

Advanced Spectroscopic Characterization and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering precise information about the chemical environment of NMR-active nuclei. For (4-Fluorophenylethynyl)trimethylsilane, ¹H, ¹³C, and ¹⁹F NMR spectroscopies are employed to map out the proton, carbon, and fluorine frameworks of the molecule.

The ¹H NMR spectrum provides a definitive count and description of the different proton environments within the molecule. The spectrum for this compound, typically recorded in deuterated chloroform (CDCl₃), exhibits distinct signals corresponding to the aromatic protons of the fluorophenyl ring and the methyl protons of the trimethylsilyl (B98337) (TMS) group.

Research findings report the following chemical shifts (δ) in parts per million (ppm) uni-heidelberg.deuni-heidelberg.de:

A multiplet observed in the range of δ 7.51 – 7.39 ppm , which corresponds to the two aromatic protons ortho to the ethynyl (B1212043) group.

A multiplet in the range of δ 7.05 – 6.93 ppm , assigned to the two aromatic protons ortho to the fluorine atom uni-heidelberg.deuni-heidelberg.de.

A sharp singlet at approximately δ 0.25 ppm , integrating to nine protons, which is characteristic of the chemically equivalent methyl groups of the trimethylsilyl moiety uni-heidelberg.deuni-heidelberg.de.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.51 – 7.39 | Multiplet | 2H | Aromatic C-H (ortho to -C≡CSiMe₃) |

| 7.05 – 6.93 | Multiplet | 2H | Aromatic C-H (ortho to -F) |

| 0.25 | Singlet | 9H | -Si(CH₃)₃ |

The key features expected in the ¹³C NMR spectrum are:

A signal for the methyl carbons of the TMS group, typically appearing upfield near 0 ppm .

Two signals for the acetylenic carbons (C≡C), expected in the range of 90-110 ppm .

Four distinct signals for the aromatic carbons. The carbon atom directly bonded to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F), a characteristic feature in the ¹³C NMR spectra of fluorinated aromatic compounds. The other aromatic carbons would show smaller two-, three-, and four-bond couplings (²JC-F, ³JC-F, ⁴JC-F). Based on analogues like 1-fluoro-4-(p-tolylethynyl)benzene, the C-F carbon signal is expected to be a doublet with a large coupling constant (JC-F ≈ 247 Hz).

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, which contains a single fluorine atom, the ¹⁹F NMR spectrum provides a single, unambiguous signal.

The spectrum, referenced to an external standard, shows a chemical shift at approximately δ -110.50 ppm uni-heidelberg.de. This value is consistent with a fluorine atom attached to an aromatic ring system and confirms the electronic environment created by the para-substituted ethynyltrimethylsilyl group.

Table 2: ¹⁹F NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| -110.50 | Aromatic C-F |

Infrared (IR) Spectroscopy for Vibrational Fingerprints

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

While a complete, published spectrum with all assigned peaks is not available, the key expected vibrational frequencies include:

C-H stretching (aromatic): Aromatic C-H bonds typically show stretching vibrations just above 3000 cm⁻¹.

C-H stretching (aliphatic): The C-H bonds of the trimethylsilyl group's methyl units exhibit stretching vibrations just below 3000 cm⁻¹.

C≡C stretching (alkyne): A sharp, and typically weak to medium intensity, absorption band corresponding to the carbon-carbon triple bond stretch is expected in the range of 2150-2160 cm⁻¹ . This is a highly characteristic peak for disubstituted alkynes.

Si-C stretching: The vibrations of the silicon-carbon bonds in the trimethylsilyl group typically appear in the fingerprint region, with a strong band often observed around 1250 cm⁻¹ (symmetric deformation) and another in the 840-860 cm⁻¹ range (rocking).

C-F stretching: The carbon-fluorine bond stretch in fluoroaromatic compounds gives rise to a strong absorption band, typically in the region of 1200-1250 cm⁻¹ .

Table 3: Expected Characteristic IR Absorption Bands

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | ~3050-3100 |

| Aliphatic C-H stretch | ~2960 |

| C≡C stretch | ~2155 |

| Si-CH₃ symmetric deformation | ~1250 |

| Aromatic C-F stretch | ~1230 |

| Si-C rock | ~845 |

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a fundamental technique used to determine the mass percentages of elements (primarily carbon, hydrogen, and nitrogen) in a compound. This analysis provides an empirical formula, which can be compared to the theoretical composition to verify the purity and identity of the substance. For this compound, with the molecular formula C₁₁H₁₃FSi, the theoretical elemental composition can be calculated.

Table 4: Theoretical Elemental Composition of C₁₁H₁₃FSi

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 68.70% |

| Hydrogen | H | 1.008 | 13 | 13.104 | 6.81% |

| Fluorine | F | 18.998 | 1 | 18.998 | 9.88% |

| Silicon | Si | 28.085 | 1 | 28.085 | 14.60% |

| Total | 192.308 | 100.00% |

Experimental values obtained for a pure sample are expected to be in close agreement (typically within ±0.4%) with these calculated theoretical percentages, thus confirming the molecular formula.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions.

A search of the current scientific literature and crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been reported. The compound is often described as a liquid or a low-melting solid, which can present challenges for the growth of single crystals suitable for X-ray diffraction analysis. Therefore, no experimental data on its solid-state structure is currently available.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying molecules of the size and complexity of (4-Fluorophenylethynyl)trimethylsilane. DFT methods are instrumental in elucidating the electronic structure and predicting various molecular properties.

A fundamental step in any computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), are commonly employed for this purpose. chemrxiv.org The optimization process would likely reveal a largely planar phenylacetylene (B144264) core with the trimethylsilyl (B98337) group exhibiting rotational freedom around the Si-C bond.

The electronic structure of the molecule is characterized by the distribution of electrons and the energies of the molecular orbitals. The presence of the electron-withdrawing fluorine atom at the para position is expected to influence the electron density distribution across the aromatic ring and the ethynyl (B1212043) bridge. This, in turn, affects the molecule's polarity and reactivity.

Illustrative Data for a Related Compound

To illustrate the type of data obtained from geometry optimization, the following table presents theoretical bond lengths and angles for a related phenylacetylene derivative, calculated using DFT.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C≡C | ~1.21 Å |

| C-C (alkyne-phenyl) | ~1.43 Å | |

| C-Si | ~1.85 Å | |

| Bond Angle | C-C≡C | ~179° |

| C≡C-Si | ~179° | |

| Note: These are typical values for similar structures and are not specific to this compound. |

Conformational analysis of this compound would primarily focus on the rotation around the C(phenyl)-C(alkyne) and C(alkyne)-Si bonds. While the phenylacetylene unit is largely rigid, the trimethylsilyl group can rotate. DFT calculations can be used to map the potential energy surface as a function of the relevant dihedral angles. taylorandfrancis.com This analysis helps to identify the most stable conformers and the energy barriers between them. For this molecule, the rotation of the trimethylsilyl group is expected to have a relatively low energy barrier.

DFT calculations are a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data for validation. nih.gov

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated to predict its IR spectrum. Key vibrational modes would include the C≡C stretching frequency (typically around 2100-2200 cm⁻¹), the C-F stretching vibration, and various modes associated with the phenyl ring and the trimethylsilyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H, ¹³C, and ²⁹Si nuclei can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These predictions are invaluable for assigning experimental NMR spectra and confirming the molecular structure.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. rsc.orgrsc.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.

For this compound, the HOMO is expected to be a π-orbital delocalized over the phenylacetylene system, while the LUMO would be a corresponding π* orbital. The fluorine substituent, being electron-withdrawing, is anticipated to lower the energies of both the HOMO and LUMO compared to unsubstituted phenylethynyltrimethylsilane. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter, with a smaller gap generally indicating higher reactivity. rsc.org

Illustrative FMO Data for a Related Phenylacetylene Derivative

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Note: These values are illustrative and not specific to this compound. |

Global reactivity descriptors, derived from the energies of the FMOs, provide quantitative measures of a molecule's reactivity. researchgate.net These include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. The MEP map highlights regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show a region of negative potential around the fluorine atom and the π-system of the alkyne, while the hydrogen atoms of the trimethylsilyl group would exhibit positive potential.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, providing insights into transition states and reaction pathways that are often difficult to probe experimentally. While no specific computational studies on the reaction mechanisms of this compound were found, we can discuss a relevant reaction where it would be a key reactant: the Sonogashira coupling.

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. This compound could be used after deprotection of the silyl (B83357) group to yield 4-fluorophenylacetylene, which can then participate in a Sonogashira reaction.

Computational modeling of the Sonogashira catalytic cycle can be performed using DFT to:

Optimize the geometries of reactants, intermediates, transition states, and products.

Calculate the activation energies for each elementary step (e.g., oxidative addition, transmetalation, reductive elimination).

Determine the rate-determining step of the reaction.

Investigate the role of ligands, solvents, and other additives on the reaction mechanism and efficiency.

Such studies provide a detailed, molecular-level understanding of the reaction, which can aid in the design of more efficient catalysts and the optimization of reaction conditions.

Applications in Materials Science and Polymer Chemistry

Precursors for Functionalized Polymers and Materials

(4-Fluorophenylethynyl)trimethylsilane is a key starting material for creating a variety of functionalized polymers. Its primary role is as a monomer precursor for poly(aryleneethynylene)s (PAEs), a class of conjugated polymers with important electronic and photonic properties. bohrium.comnih.gov The synthesis typically involves a deprotection step to remove the trimethylsilyl (B98337) group, followed by a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling. researchgate.net

The presence of the fluorine atom is significant, as it imparts unique characteristics to the resulting polymers, including modified solubility, thermal stability, and electronic properties. nih.gov Furthermore, the rigid, rod-like structure of the ethynylene and aryl groups contributes to the formation of ordered supramolecular structures, such as liquid crystalline phases, in the final polymer. nih.gov

This monomer can also be incorporated into more complex, three-dimensional architectures like hyperbranched polymers. dtic.milrsc.org In these systems, AB₂-type monomers are often used in self-condensing polymerizations to create highly branched, globular macromolecules. dtic.mil By using monomers derived from this compound, it is possible to synthesize hyperbranched fluoropolymers with a high density of functional end groups and unique physical properties, such as low refractive indices. researchgate.net

Development of Nonlinear Optical (NLO) Materials

The electronic structure of this compound makes it an attractive component for materials with nonlinear optical (NLO) properties. NLO materials are crucial for technologies like optical switching and frequency conversion. frontiersin.org The effectiveness of an NLO material often depends on having a molecular structure with a strong dipole moment, typically a donor-π-acceptor (D-π-A) arrangement. jmcs.org.mx

In this context, the (4-fluorophenyl)ethynyl moiety can act as a π-conjugated bridge and an acceptor component due to the electron-withdrawing nature of the fluorine atom. jmcs.org.mx Theoretical studies using Density Functional Theory (DFT) on similar D-π-A systems have shown that the introduction of fluorine atoms can significantly enhance the second-order NLO response (βtot). jmcs.org.mx By chemically attaching an electron-donating group to the other end of the molecule, a potent D-π-A chromophore can be created. These chromophores can then be incorporated into a polymer matrix, such as a polyimide or polyurethane, to create a macroscopic NLO material with good thermal stability and processability. researchgate.net

Role in Conjugated Polyynes and Diynes Synthesis

This compound is instrumental in the synthesis of conjugated polyynes and diynes, which are linear chains of alternating single and triple carbon-carbon bonds, often interspersed with aromatic rings. bohrium.com These materials are investigated for their potential as molecular wires and for their unique optical properties. researchgate.net

The most common method for synthesizing these polymers is the palladium-catalyzed Sonogashira cross-coupling reaction. researchgate.net In this process, the deprotected form of this compound, (4-fluorophenyl)acetylene, is reacted with an aryl dihalide (e.g., a diiodobenzene derivative). This reaction controllably builds the polymer chain, alternating the (4-fluorophenyl)ethynyl units with the other aromatic group. bohrium.com

Additionally, the terminal acetylene (B1199291) derived from this compound can undergo oxidative homocoupling reactions, such as the Glaser or Hay coupling, to form symmetric 1,4-diaryl-1,3-butadiynes. bohrium.com These diyne molecules are themselves valuable building blocks for more complex conjugated polymers and macrocycles. researchgate.net

Applications in Polymerization Catalysis

Beyond its role as a monomer, organosilicon compounds like this compound and its derivatives can also be involved in polymerization catalysis, particularly for olefins.

Copolymerization is a powerful technique to modify polymer properties by combining two or more different monomers. nih.gov Research on disubstituted acetylenes has shown that monomers structurally similar to this compound can be effectively copolymerized. For example, studies have been conducted on the copolymerization of 4-trimethylsilyl diphenyl acetylene with 1-trimethylsilyl-1-propyne using a TaCl₅–Bu₄Sn catalyst system. nih.govmdpi.com These studies demonstrate that by varying the feed ratio of the aromatic and aliphatic acetylene monomers, a series of copolymers with different compositions and properties can be produced. nih.gov This serves as a model for how this compound could be used as a comonomer to precisely tune the final properties of a polyacetylene-based material.

Perhaps more importantly, the composition of the copolymer directly influences its photoluminescent properties. The homopolymer of 4-trimethylsilyl diphenyl acetylene suffers from aggregation-caused quenching (ACQ), where its fluorescence diminishes in the solid state. nih.gov However, by copolymerizing it with 1-trimethylsilyl-1-propyne, the resulting copolymers can be converted to materials that exhibit aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AEE). nih.gov This allows for the creation of polymers that are highly fluorescent in the solid state, with emission colors that can be tuned across the visible spectrum by controlling the monomer ratio. nih.gov

The table below, based on data from a similar system, illustrates how monomer feed ratios can influence polymer yield and molecular weight. nih.govmdpi.com

Table 1: Copolymerization of TMSP and TMSDPA Data adapted from a study on 1-trimethylsilyl-1-propyne (TMSP) and 4-trimethylsilyl diphenyl acetylene (TMSDPA). nih.govmdpi.com

| Polymer ID | TMSP Feed Ratio (%) | TMSDPA Feed Ratio (%) | Yield (%) | Molecular Weight (Mw, ×10⁴) |

| P1 | 90 | 10 | 40 | 120 |

| P2 | 80 | 20 | 30 | 115 |

| P3 | 70 | 30 | 25 | 100 |

| P4 | 60 | 40 | 15 | - |

| P5 | 50 | 50 | 10 | - |

In the field of olefin polymerization, particularly with Ziegler-Natta (Z-N) catalysts, organosilicon compounds can play a critical role as catalyst modifiers or components of the support material. researchgate.net Z-N catalysts are often composed of a transition metal compound (like TiCl₄) on a magnesium chloride (MgCl₂) support. researchgate.net

The performance of these catalysts, including their activity and stereospecificity (the ability to control the polymer's tacticity), can be significantly improved by the addition of external electron donors. researchgate.net Silane (B1218182) derivatives are commonly used for this purpose. While this compound itself is not a standard choice, the principle applies to a broad range of organosilicon compounds. They can interact with the active sites of the catalyst, influencing the way the olefin monomer approaches and inserts into the growing polymer chain. This modification can lead to polymers with higher isotacticity and improved bulk density. researchgate.net Furthermore, silanes can be used in the preparation of the MgCl₂ support itself, affecting its morphology and, consequently, the final catalyst's performance. researchgate.net

Switchable Polymerization Catalysis

An extensive review of available scientific literature and chemical databases reveals no specific studies or documented applications of This compound in the field of switchable polymerization catalysis. Research into the polymerization of this particular monomer has been identified, along with broader research into switchable and stimuli-responsive polymers using other compounds; however, a direct link between this compound and switchable polymerization catalysis is not established in the current body of scientific publications.

General research into the polymerization of silyl-protected phenylacetylenes often involves catalysts that are not described as "switchable." researchgate.netmdpi.com These studies typically focus on achieving high molecular weight polymers or controlling the stereochemistry of the polymer backbone. unizar.es

The field of switchable or stimuli-responsive polymers is an active area of research, exploring how external signals like pH, temperature, or light can be used to control polymerization processes or alter polymer properties after synthesis. nih.govnih.govacs.orgrsc.orgrsc.org These systems often rely on specially designed catalysts or monomers that incorporate a stimuli-responsive moiety. While fluorinated polymers and silyl-containing polymers are of significant interest in materials science, the specific use of this compound as a component in a switchable catalytic system has not been reported.

Therefore, no detailed research findings or data tables on the performance of this compound in switchable polymerization catalysis can be provided.

Applications in Organic Synthesis As Building Blocks

Synthesis of Diverse Organic Compounds

(4-Fluorophenylethynyl)trimethylsilane is a valuable precursor for synthesizing a wide range of organic molecules through various coupling reactions. The trimethylsilyl (B98337) group allows the compound to be used in reactions where a terminal alkyne is required, following a deprotection step, or it can be used directly in certain cross-coupling reactions.

It is particularly significant in synthetic organic chemistry as a reagent in cross-coupling reactions that form new carbon-carbon or carbon-heteroatom bonds. These reactions are fundamental to the synthesis of complex organic molecules for pharmaceuticals and materials science. For instance, it can participate in Sonogashira and Suzuki coupling reactions, which are powerful methods for forming carbon-carbon bonds. In these processes, the fluorinated phenylalkyne unit is transferred to another organic molecule, effectively installing this important structural motif. The trimethylsilyl group can be easily removed under mild conditions, typically using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to reveal the terminal alkyne for subsequent transformations.

Detailed research has shown that the synthesis of this compound itself can be achieved in high yield. Its subsequent use in coupling reactions provides access to a multitude of more complex structures.

Table 1: Representative Coupling Reactions Using this compound Precursors

| Reaction Type | Catalyst | Conditions | Typical Yield (%) | Product Type |

|---|---|---|---|---|

| Sonogashira Coupling | Pd catalyst, Cu(I) cocatalyst | THF, 80 °C | 82% | Aryl alkynes |

This table is illustrative of typical conditions and yields for coupling reactions involving phenylalkyne substrates and may vary based on specific reactants and optimized conditions.

Formation of Fluorescent Compounds

The introduction of fluorine into organic molecules can have a profound impact on their photophysical properties, often leading to enhanced fluorescence. nih.gov While this compound is not fluorescent on its own, it serves as a critical building block for constructing larger, conjugated systems that do exhibit strong fluorescence.

Research into fluorinated isoxazoles has demonstrated that the incorporation of a fluorine substituent into the scaffold can lead to a significant increase in fluorescence intensity and a redshift in the emission wavelength. nih.gov Similarly, studies on other molecular frameworks show that the strategic placement of fluorine can enhance the emissive properties of a molecule. nih.gov

The (4-fluorophenyl) group from this compound can be incorporated into various chromophores and fluorophores using the synthetic methods described previously, such as cross-coupling reactions. By integrating this moiety into a larger π-conjugated system, chemists can fine-tune the electronic structure of the resulting molecule to create novel fluorescent materials. These materials have potential applications in areas such as organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging probes. nih.gov

Modular Synthesis of Organofluorine Compounds

Organofluorine compounds are of immense interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom. cas.cn Fluorine can alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. cas.cn this compound is an excellent example of a reagent used in a modular synthesis approach.

Instead of attempting to introduce a fluorine atom onto a complex molecule in a late-stage synthesis—a process that can be challenging and result in low yields—chemists can use this compound as a pre-fluorinated building block. This strategy allows for the direct and efficient incorporation of the 4-fluorophenyl group into the target structure. This modular approach provides a more reliable and predictable way to access complex organofluorine compounds. cas.cn The use of such building blocks is a cornerstone of modern synthetic chemistry, enabling the rapid assembly of libraries of fluorinated compounds for drug discovery and other applications.

Synthesis of Heterocyclic Systems

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are ubiquitous in pharmaceuticals and natural products. The alkyne functionality within this compound makes it a valuable substrate for constructing a variety of heterocyclic systems through cycloaddition reactions.

The carbon-carbon triple bond can react with various 1,3-dipoles in [3+2] cycloadditions to form five-membered heterocycles like pyrazoles, isoxazoles, and triazoles. Furthermore, it can participate in Diels-Alder [4+2] reactions (as a dienophile) or transition-metal-catalyzed [2+2+2] cycloadditions to build six-membered rings. For example, co-cyclization with other alkynes and a nitrile can lead to the formation of substituted pyridines containing the 4-fluorophenyl group. Such cycloaddition strategies are powerful tools for rapidly increasing molecular complexity and accessing novel heterocyclic scaffolds. orgsyn.org

Use in Intramolecular Cyclizations

Beyond intermolecular reactions, this compound can be used to construct molecules designed for subsequent intramolecular cyclization. In this approach, the compound is first elaborated by attaching a reactive tether to the aromatic ring or by reacting the alkyne. The resulting intermediate, now containing the (4-fluorophenylethynyl) moiety and another functional group separated by a suitable chain, can be induced to cyclize.

This strategy is particularly useful for the synthesis of polycyclic and macrocyclic systems. For example, a molecule containing the alkyne and a suitably positioned aryl halide could undergo an intramolecular Sonogashira coupling to form a new ring. Similarly, intramolecular [4+3] cycloadditions can be employed to create seven-membered ring systems, which are present in a number of biologically active natural products. orgsyn.org These advanced synthetic strategies allow for the construction of complex and sterically congested architectures that would be difficult to assemble using other methods.

Future Research Directions and Emerging Applications

Development of Novel Catalytic Transformations

The trimethylsilyl (B98337) group in (4-Fluorophenylethynyl)trimethylsilane plays a crucial role in its reactivity, enhancing stability in certain catalytic processes and directing the outcome of chemical transformations. Future research is focused on leveraging these features to develop new catalytic reactions.

One promising area is in cycloaddition reactions. For instance, in rhodium-catalyzed reactions with cyclobutenols, (trimethylsilyl)acetylenes lead to the formation of 1,2,3,5-tetrasubstituted benzenes, with the trimethylsilyl group regioselectively positioned. nih.gov Similarly, nickel-catalyzed [4+2] cycloadditions of internal alkynes with azetidin-3-ones have shown that (trimethylsilyl)acetylene derivatives exhibit reversed regioselectivity compared to their carbon-based analogues. nih.gov Further exploration of these regioselective cycloadditions with this compound could provide access to a wide array of complex, fluorine-containing molecules that are otherwise difficult to synthesize.

Another avenue of research is in copper-catalyzed coupling reactions. The use of (trimethylsilyl)acetylenes can circumvent the need for protiodesilylation to the parent acetylene (B1199291), which is a necessary step in other copper-catalyzed protocols. nih.gov Developing new copper-catalyzed cross-coupling reactions with this compound could streamline the synthesis of complex organic structures.

Future work will likely focus on designing new catalyst systems that can exploit the unique properties of the C-Si bond and the fluorine substituent in this compound. This could lead to novel transformations for the synthesis of functionalized aromatic and heterocyclic compounds.

| Catalytic Reaction | Catalyst | Key Feature of this compound | Potential Outcome |

| Cycloaddition | Rhodium, Nickel | Trimethylsilyl group directs regioselectivity | Synthesis of complex fluorine-containing molecules |

| Cross-coupling | Copper | Avoids protiodesilylation step | Streamlined synthesis of complex organic structures |

| Novel Transformations | To be developed | C-Si bond reactivity, fluorine substituent effects | Access to new functionalized aromatic and heterocyclic compounds |

Exploration of Bioactive Compounds

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The 4-fluorophenyl motif present in this compound makes it an attractive starting material for the synthesis of new bioactive compounds.

While direct studies on the biological activity of this compound are limited, research on related organosilicon and fluorinated compounds highlights the potential in this area. For example, nitrogen heterocyclic derivatives, which can be synthesized using alkynes as precursors, are fundamental to many drugs. nih.gov The development of synthetic routes to novel nitrogen heterocycles from this compound could yield new drug candidates.

Furthermore, the principles of fragment-based drug design could be applied, where the (4-fluorophenylethynyl) moiety acts as a key fragment for interaction with biological targets. mdpi.com By coupling this fragment with other pharmacophores, it may be possible to design potent and selective inhibitors of enzymes or modulators of receptors.

Future research should focus on the synthesis of a library of compounds derived from this compound and screening them for various biological activities, such as anticancer, antimicrobial, and antiviral properties. nih.govnih.gov The development of efficient synthetic methodologies to incorporate the (4-fluorophenylethynyl) unit into diverse molecular scaffolds will be crucial for realizing this potential.

| Research Area | Key Strategy | Rationale | Potential Bioactive Compounds |

| Heterocyclic Synthesis | Use of the alkyne functionality | Nitrogen heterocycles are common in pharmaceuticals nih.gov | Novel anticancer, antimicrobial, or antiviral agents |

| Fragment-Based Design | (4-fluorophenylethynyl) as a key fragment | Fluorine enhances drug-like properties mdpi.com | Potent and selective enzyme inhibitors or receptor modulators |

| Library Synthesis | Diversification of the core structure | To explore a wide range of biological targets | New lead compounds for various therapeutic areas |

Advanced Materials Development with Tunable Properties

The rigid, linear structure of the phenylethynyl unit, combined with the processing advantages conferred by the trimethylsilyl group, makes this compound a compelling building block for advanced materials. The presence of fluorine can also impart desirable properties such as thermal stability, chemical resistance, and specific optoelectronic characteristics.

One area of active research is the development of silane-functionalized polymers. drexel.edu Using techniques like "click chemistry," this compound could be incorporated as a pendant group onto a polymer backbone. This could lead to materials with tunable surface properties, such as low surface energy, which are important for applications like anti-fouling coatings and advanced lithography. The stability of the silane (B1218182) linkage is a critical factor for the applicability of these materials. drexel.edu

The synthesis of highly conjugated polymers incorporating the (4-fluorophenylethynyl) unit is another promising direction. These materials could exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The fluorine atom can modulate the energy levels of the polymer, allowing for fine-tuning of its electronic and optical properties.

Furthermore, this compound can be used in the synthesis of polyaromatic systems. nih.gov These materials are of interest for their thermal stability and potential applications in high-performance plastics and composites.

Future research will likely involve the synthesis and characterization of a range of polymers and materials derived from this compound, with a focus on understanding the structure-property relationships to tailor them for specific applications.

| Material Type | Synthetic Approach | Key Property from this compound | Potential Application |

| Functionalized Polymers | Click Chemistry | Tunable surface properties, stability drexel.edu | Anti-fouling coatings, advanced lithography |

| Conjugated Polymers | Polymerization | Modulated electronic and optical properties | OLEDs, OPVs, sensors |

| Polyaromatic Systems | Cycloaddition/Annulation | Thermal stability | High-performance plastics, composites |

Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly being applied to all aspects of chemical synthesis, from the choice of starting materials to the reaction conditions and solvents used. mdpi.comresearchgate.net Future research on this compound will undoubtedly be influenced by this paradigm shift.

One area of focus is the development of greener synthetic routes to the compound itself. While high-yielding methods exist, further optimization to reduce waste, use less hazardous reagents and solvents, and improve energy efficiency is desirable. This could involve the use of catalytic methods that avoid stoichiometric reagents or the exploration of solvent-free reaction conditions. researchgate.net

In the application of this compound, green chemistry principles can guide the development of more sustainable transformations. This includes the use of biocatalysis, where enzymes are used to perform chemical reactions with high selectivity and under mild conditions. researchgate.net The development of biocatalytic methods for the transformation of this compound could lead to more environmentally friendly routes to valuable products.

Other green chemistry approaches that could be applied include the use of alternative energy sources like microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption. researchgate.net Continuous flow chemistry offers another avenue for improving the safety, efficiency, and scalability of reactions involving this compound. mdpi.com

| Green Chemistry Approach | Description | Potential Benefit for this compound Chemistry |

| Greener Synthesis | Reducing waste, using safer reagents and solvents researchgate.net | More sustainable production of the starting material. |

| Biocatalysis | Use of enzymes for chemical transformations researchgate.net | Highly selective and environmentally friendly routes to derivatives. |

| Alternative Energy Sources | Microwave irradiation, ultrasound researchgate.net | Faster reactions and reduced energy consumption. |

| Continuous Flow Chemistry | Reactions in a continuous stream rather than a batch mdpi.com | Improved safety, efficiency, and scalability of reactions. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (4-fluorophenylethynyl)trimethylsilane, and how is purity ensured?

- Answer : The compound is typically synthesized via Pd-catalyzed Sonogashira coupling , where a 4-fluorophenyl halide reacts with trimethylsilylacetylene. Key steps include:

- Catalytic system : Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with CuI as a co-catalyst.

- Solvent : THF or DMF under inert atmosphere (N₂/Ar).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product .

- Purity validation : Gas chromatography-mass spectrometry (GCMS) confirms >93% purity, while ¹H/¹³C NMR verifies structural integrity .

Q. Which analytical techniques are critical for characterizing this compound?

- Answer :

- NMR spectroscopy : ¹H NMR identifies aromatic protons (δ 6.8–7.2 ppm) and trimethylsilyl groups (δ 0.1–0.3 ppm). ¹³C NMR confirms alkyne carbon signals (~90–100 ppm) .

- GCMS : Monitors purity and detects byproducts (e.g., desilylated intermediates).

- FT-IR : Confirms C≡C stretching (~2100 cm⁻¹) and C-F bonds (~1220 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Answer : Discrepancies (e.g., unexpected peaks in NMR) may arise from:

- Impurities : Re-purify via recrystallization or chromatography.

- Isomerization : Verify reaction conditions (e.g., temperature, light exposure).

- Solvent artifacts : Compare spectra in deuterated solvents (CDCl₃ vs. DMSO-d₆).

- Cross-validation : Use 2D NMR (COSY, HSQC) or high-resolution MS for ambiguous signals .

Q. What catalytic systems improve yield in Sonogashira coupling for electron-deficient aryl halides like 4-fluorophenyl derivatives?

- Answer :

- Ligand design : Bulky ligands (e.g., XPhos) enhance stability of Pd intermediates.

- Copper-free conditions : Reduce side reactions (e.g., Glaser coupling).

- Microwave-assisted synthesis : Shortens reaction time (30 min vs. 24 hrs) and improves selectivity .

Q. How does thermal stability impact storage and handling of this compound?

- Answer :

- Decomposition : Above 150°C, the compound may release HF or form fluorinated byproducts.

- Storage : Keep at 0–6°C in airtight containers under inert gas. Avoid contact with moisture (hydrolyzes Si–C bonds) .

Methodological and Application-Oriented Questions

Q. What strategies optimize the use of this compound in cross-coupling reactions for fluorinated materials?

- Answer :

- Desilylation : TBAF (tetrabutylammonium fluoride) cleaves the TMS group in situ, generating terminal alkynes for further coupling.

- Heterocycle synthesis : React with azides via click chemistry to form triazoles with fluorinated aromatic motifs .

Q. How can computational modeling predict reactivity trends for this compound in catalytic cycles?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.